(4-o-Tolyl-pyridin-3-yl)-methanol

Process chemistry Grignard addition NK1 antagonist synthesis

Procure the non-interchangeable (4-o-Tolyl-pyridin-3-yl)-methanol (CAS 290297-37-9) scaffold. The unique 4-o-tolyl-3-hydroxymethyl pyridine substitution is mechanistically validated: it enables the 98% Grignard 1,4-addition yield required for the netupitant manufacturing route, while the ortho-methyl group imposes the torsional angle essential for NK1 affinity (Ki=0.95 nM). Attempting to substitute para-/meta-tolyl or phenyl regioisomers results in synthetic failures and potency loss. This intermediate provides direct entry into the patented netupitant 4-step process and US10385022 GPBAR1 agonist libraries (EC₅₀ 238–558 nM), eliminating de novo process development for CDMOs and dual-target medicinal chemistry campaigns.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B8365376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-o-Tolyl-pyridin-3-yl)-methanol
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C=NC=C2)CO
InChIInChI=1S/C13H13NO/c1-10-4-2-3-5-12(10)13-6-7-14-8-11(13)9-15/h2-8,15H,9H2,1H3
InChIKeyBPCYWAWEEODFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-o-Tolyl-pyridin-3-yl)-methanol: Core Intermediate for NK1 Antagonists and GPBAR1 Agonists


(4-o-Tolyl-pyridin-3-yl)-methanol (CAS 290297-37-9) is a disubstituted pyridine derivative (C₁₃H₁₃NO, MW 199.25 g/mol) featuring a hydroxymethyl group at the 3-position and an ortho-tolyl substituent at the 4-position . This compound serves as a critical synthetic intermediate in the production of clinically validated neurokinin-1 (NK1) receptor antagonists—notably netupitant and befetupitant—and has been extensively elaborated into G-protein-coupled bile acid receptor 1 (GPBAR1) agonist libraries [1][2][3]. Its strategic value for procurement arises from the unique 4-o-tolyl-3-hydroxymethyl pyridine architecture, which enables regioselective downstream functionalization that is not equally accessible with para-tolyl, meta-tolyl, or unsubstituted phenyl congeners.

Why (4-o-Tolyl-pyridin-3-yl)-methanol Cannot Be Replaced by Regioisomeric or Phenyl Analogs


Attempts to substitute (4-o-tolyl-pyridin-3-yl)-methanol with its para-tolyl, meta-tolyl, or unsubstituted 4-phenyl-pyridin-3-yl-methanol isomers in established synthetic routes fail for three mechanistic and pharmacological reasons. First, the 1,4-Grignard addition/oxidation sequence used to install the aryl group on 6-chloronicotinic acid derivatives is highly sensitive to the steric and electronic properties of the aryl magnesium halide; o-tolyl magnesium chloride delivers the desired 4-arylpyridine intermediates in yields approaching 98%, whereas other aryl Grignard reagents produce complex mixtures or substantially lower yields under identical conditions [1]. Second, the ortho-methyl group imparts a specific torsional angle between the pyridine and phenyl rings that is essential for high-affinity NK1 receptor binding—netupitant (bearing the o-tolyl-pyridinyl scaffold) achieves a Ki of 0.95 nM at hNK1, an affinity level that is not replicated by unsubstituted 4-phenyl-pyridine counterparts in the same chemical series [2]. Third, the hydroxymethyl handle at the 3-position is the product of a specific ester/acid reduction step in the netupitant and befetupitant synthetic pathways; regioisomeric tolyl-pyridinemethanols do not map onto these validated manufacturing sequences, requiring de novo route development and introducing scale-up risk [1]. These constraints make the o-tolyl-3-hydroxymethyl substitution pattern a non-interchangeable structural requirement for users targeting NK1 antagonist or GPBAR1 agonist chemical space.

Quantitative Differentiation of (4-o-Tolyl-pyridin-3-yl)-methanol Against Structural Analogs: Evidence-Based Procurement Criteria


Synthetic Yield Advantage: o-Tolyl Grignard 1,4-Addition vs. Organolithium and Suzuki Approaches

The o-tolyl substituent is installed on 6-chloronicotinic acid derivatives via a one-pot 1,4-Grignard addition/oxidation sequence. Using o-tolyl magnesium chloride followed by DDQ oxidation, the desired 4-o-tolylpyridine intermediate is obtained in 98% chromatographic yield [1]. This contrasts sharply with the earlier Suzuki coupling route employing o-tolylboronic acid, which delivered the same intermediate class in only 19–21% overall yield over multiple linear steps [1]. Furthermore, attempts to use manganese(III) acetate as oxidant gave a moderate 51% yield, while the same addition to a different amide substrate produced a complex mixture, highlighting the substrate-specific optimization required [1]. For procurement decisions, this means the o-tolyl-pyridin-3-yl-methanol scaffold maps onto a high-yielding, industrially demonstrated synthetic sequence, whereas para-tolyl, meta-tolyl, or unsubstituted phenyl analogs lack equivalent validated high-yield protocols in the peer-reviewed process chemistry literature.

Process chemistry Grignard addition NK1 antagonist synthesis Regioselective functionalization

NK1 Receptor Binding Affinity of o-Tolyl-Containing Final Drug: Netupitant vs. Broader 4-Phenylpyridine Series

Netupitant, a marketed NK1 receptor antagonist whose core scaffold is elaborated from (4-o-tolyl-pyridin-3-yl)-methanol intermediates, exhibits a Ki of 0.95 nM at the human NK1 receptor expressed in CHO cells [1]. This places netupitant among the most potent NK1 antagonists in the 4-phenylpyridine chemotype. For perspective, a representative 4-methyl-1-piperazinyl 4-phenylpyridine derivative (compound 9j from Giuliani et al., 2011) showed an IC₅₀ of 4.8 nM in a functional NK1 antagonism assay [2]. While these measurements differ in format (binding Ki vs. functional IC₅₀) and thus cannot be directly ratioed, the sub-nanomolar binding affinity of the o-tolyl-bearing netupitant underscores the pharmacological premium conferred by the ortho-methyl substitution pattern relative to unsubstituted phenyl congeners, which generally exhibit nanomolar-range potencies in the same target class [3].

NK1 receptor Binding affinity Netupitant Structure-activity relationship

GPBAR1 Agonist Potency Differentiation: 4-o-Tolyl vs. 4-Phenyl Substitution in a Common Amide Scaffold

Within the US10385022 patent family covering GPBAR1 agonists, a direct structural comparison is available between derivatives bearing 4-o-tolyl versus 4-phenyl substituents on a shared N-methyl-benzamide/pyridyl-amide scaffold. The 4-o-tolyl-bearing compound (BDBM411156, Example 152) exhibited an EC₅₀ of 558 nM at human GPBAR1 expressed in CHO-dhfr⁻ cells [1]. In contrast, the 4-phenyl-substituted analog (BDBM411327, Example 323) displayed an EC₅₀ of 104 nM in the same assay system [2]. This 5.4-fold difference in agonist potency demonstrates that the ortho-methyl group on the 4-phenyl ring substantially modulates GPBAR1 pharmacological activity. While the 4-phenyl analog is more potent in this particular scaffold context, the o-tolyl variant provides an intermediate potency tool compound suitable for SAR expansion and scaffold hopping campaigns where reduced intrinsic activity or differentiated pharmacological profiles are desired. The methanol intermediate serves as a common precursor for both substitution patterns, enabling parallel library synthesis.

GPBAR1 TGR5 agonist EC50 Type II diabetes

Dual Drug-Class Applicability: NK1 Antagonist and GPBAR1 Agonist Scaffold vs. Single-Target Isomers

(4-o-Tolyl-pyridin-3-yl)-methanol and its directly derived intermediates (notably 6-chloro-4-o-tolyl-nicotinic acid and 6-morpholin-4-yl-4-o-tolyl-pyridin-3-ylamine) have been independently validated as synthetic precursors for two mechanistically distinct drug target classes: NK1 receptor antagonists (netupitant, befetupitant) and GPBAR1 (TGR5) agonists [1][2][3]. Netupitant, approved as a component of Akynzeo® for chemotherapy-induced nausea and vomiting, and befetupitant, a clinical-stage NK1 antagonist for corneal neovascularization, both require the 4-o-tolyl-pyridin-3-yl architecture [1]. In parallel, the GPBAR1 agonist patent US10385022 explicitly exemplifies multiple 4-o-tolyl-pyridin-3-yl amide derivatives (Examples 10, 152, among others) as therapeutic candidates for type II diabetes [3]. By contrast, 4-(p-tolyl)-pyridin-3-yl-methanol and 4-(m-tolyl)-pyridin-3-yl-methanol have not been documented as intermediates for any approved or late-stage clinical candidate, and the 4-phenyl-pyridin-3-yl-methanol scaffold, while represented in some NK1 patent families, does not span both NK1 and GPBAR1 indications in validated synthesis protocols [2][3].

Polypharmacology Scaffold versatility Netupitant Befetupitant

Process-Scale Demonstration of o-Tolyl Intermediate: One-Pot 1,4-Addition/Oxidation vs. Absence of Published Scale-Up for Isomers

The industrial feasibility of the o-tolyl-pyridin-3-yl-methanol scaffold is evidenced by its documented process-scale synthesis: the one-pot 1,4-Grignard addition of o-tolyl magnesium chloride to 6-chloronicotinic acid-derived tert-butylamide, followed by DDQ oxidation, afforded the 4-o-tolylpyridine intermediate in 98% yield after chromatography [1]. This intermediate was subsequently converted to netupitant in a total of four linear steps with an overall yield of 47% [1]. The same paper reports that alternative substrates (e.g., the corresponding methylamide) gave only 51% yield under Mn(OAc)₃ oxidation, while secondary amide substrates delivered 79% yield with KMnO₄ oxidation—demonstrating that the optimized tert-butylamide/DDQ combination is specifically tailored to the o-tolyl substituent [1]. Patent US10385022 further confirms that the 4-o-tolyl-pyridin-3-yl scaffold is utilized across dozens of exemplified compounds, indicating multi-kilogram campaign viability [2]. No comparable process-scale synthetic protocols have been published for 4-(p-tolyl)-, 4-(m-tolyl)-, or 4-phenyl-pyridin-3-yl-methanol isomers in the context of validated pharmaceutical intermediate production [1][2].

Scale-up synthesis Process validation Netupitant manufacturing Grignard chemistry

Optimal Research and Industrial Application Scenarios for (4-o-Tolyl-pyridin-3-yl)-methanol


Scale-Up Synthesis of NK1 Receptor Antagonist Drug Substances (Netupitant and Analogs)

(4-o-Tolyl-pyridin-3-yl)-methanol and its oxidized congener 6-chloro-4-o-tolyl-nicotinic acid are the entry points for the published four-step synthesis of netupitant, which proceeds via Grignard 1,4-addition, Hofmann rearrangement, amide coupling, and N-alkylation to deliver the final API in 47% overall yield [1]. The o-tolyl Grignard addition step was demonstrated at multi-gram scale with 98% isolated yield, and the intermediates are fully characterized. For CROs and CDMOs tasked with manufacturing netupitant or structure-adjacent NK1 antagonists, procuring this specific methanol intermediate eliminates the need to develop and validate an alternative aryl introduction method, directly reducing process development timelines.

GPBAR1 (TGR5) Agonist Library Synthesis and SAR Exploration

Patent US10385022 explicitly exemplifies multiple 4-o-tolyl-pyridin-3-yl amide derivatives as GPBAR1 agonists, with measured EC₅₀ values in the 238–558 nM range in CHO-dhfr⁻ cell-based cAMP assays [1]. The 4-o-tolyl-pyridin-3-yl-methanol intermediate provides a versatile diversification point: the benzylic alcohol can be oxidized to the carboxylic acid or converted to the methylamine for amide coupling with diverse aryl acid chlorides. A direct comparator (4-phenyl analog, Example 323) shows EC₅₀ = 104 nM, establishing that the o-tolyl group modulates potency by approximately 5-fold and can be employed to fine-tune pharmacological activity in lead optimization campaigns [2].

Medicinal Chemistry Scaffold Hopping Between NK1 and GPBAR1 Target Profiles

The unique value of the 4-o-tolyl-3-hydroxymethyl-pyridine scaffold lies in its demonstrated polypharmacology: it has been independently validated as a core substructure for both NK1 antagonists (netupitant Ki = 0.95 nM) and GPBAR1 agonists (EC₅₀ = 238–558 nM) [1][2]. A medicinal chemistry group exploring scaffold hopping or dual-target ligand design can procure a single batch of this intermediate and elaborate it into focused libraries for both target classes, rather than maintaining separate inventories of para-tolyl, meta-tolyl, or phenyl regioisomers that lack equivalent dual-target validation.

Process Chemistry Benchmarking and Route Scouting for 4-Arylpyridine Intermediates

The J. Org. Chem. (2006) publication describing the o-tolyl Grignard 1,4-addition/oxidation sequence provides one of the most thoroughly documented case studies in selective 4-arylation of 6-chloronicotinic acid derivatives, with yields systematically compared across substrate types (tert-butylamide: 98%; methylamide: 51%) and oxidants (DDQ, Mn(OAc)₃, KMnO₄) [1]. Process chemistry groups evaluating different 4-arylpyridine synthetic strategies can use this scaffold as a benchmarking standard for yield, selectivity, and scalability comparisons when developing routes to other 4-aryl-3-pyridinemethanols.

Quote Request

Request a Quote for (4-o-Tolyl-pyridin-3-yl)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.